molecular formula C10H9F3N2O B1440356 [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 1243735-94-5

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B1440356
CAS No.: 1243735-94-5
M. Wt: 230.19 g/mol
InChI Key: KFUAFUXUUDKMMQ-UHFFFAOYSA-N
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Description

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is an organic compound with the molecular formula C10H9F3N2O It is a derivative of benzimidazole, featuring a trifluoromethyl group and a hydroxymethyl group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the trifluoromethylation of benzimidazole derivatives. One common method includes the reaction of 1-methylbenzimidazole with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH3CN) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can improve the performance of materials used in electronics, coatings, and other applications .

Mechanism of Action

The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • [1-methyl-5-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
  • [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethanol
  • [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]amine

Uniqueness

The presence of both trifluoromethyl and hydroxymethyl groups in [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUAFUXUUDKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243735-94-5
Record name [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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